molecular formula C20H15ClN4O5S B14241239 4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide CAS No. 477732-86-8

4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide

Cat. No.: B14241239
CAS No.: 477732-86-8
M. Wt: 458.9 g/mol
InChI Key: NQQAXBBANRKFDZ-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core with sulfonylamino and nitrophenylmethylideneamino substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the sulfonylamino and nitrophenylmethylideneamino groups. Common reagents used in these reactions include chlorosulfonic acid, nitrobenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the benzamide core.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce halogen or alkyl groups to the benzamide core.

Scientific Research Applications

4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide shares similarities with other benzamide derivatives, such as N-(4-nitrophenyl)-4-chlorobenzamide and 4-chlorophenylsulfonylamino-benzamide.
  • Differences: The presence of both sulfonylamino and nitrophenylmethylideneamino groups in this compound distinguishes it from other compounds, providing unique chemical and biological properties.

Uniqueness

The unique combination of functional groups in this compound contributes to its distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

477732-86-8

Molecular Formula

C20H15ClN4O5S

Molecular Weight

458.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H15ClN4O5S/c21-16-5-11-19(12-6-16)31(29,30)24-17-7-3-15(4-8-17)20(26)23-22-13-14-1-9-18(10-2-14)25(27)28/h1-13,24H,(H,23,26)

InChI Key

NQQAXBBANRKFDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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